![molecular formula C15H12N2O B8396920 3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine](/img/structure/B8396920.png)
3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine is a heterocyclic compound that features both an isoxazole and a pyridine ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, while pyridines are six-membered rings with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine typically involves the formation of the isoxazole ring followed by its attachment to the pyridine ring. One common method is the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and waste.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a variety of functional groups such as halides, amines, or ethers.
Scientific Research Applications
3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity
Mechanism of Action
The mechanism of action of 3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This can lead to the inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-5-(benzylthio)isoxazole: Similar structure but with a sulfur atom instead of a nitrogen atom.
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole: Contains a quinoline ring instead of a pyridine ring.
3-Isobutyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: A diketopiperazine derivative with a different ring structure.
Uniqueness
3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine is unique due to its combination of an isoxazole and a pyridine ring, which imparts specific chemical and biological properties. This combination allows for versatile chemical reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-benzyl-5-pyridin-3-yl-1,2-oxazole |
InChI |
InChI=1S/C15H12N2O/c1-2-5-12(6-3-1)9-14-10-15(18-17-14)13-7-4-8-16-11-13/h1-8,10-11H,9H2 |
InChI Key |
IXIKPXKOJIRJGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-butyronitrile](/img/structure/B8396849.png)
![11-Amino-5H-pyrrolo[2,1-c][1,4]benzodiazepine](/img/structure/B8396855.png)
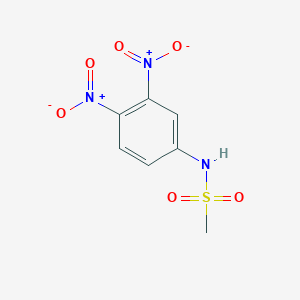


![[6-[6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl]-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indol-8-yl]methyl acetate](/img/structure/B8396889.png)
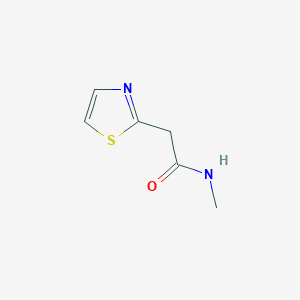
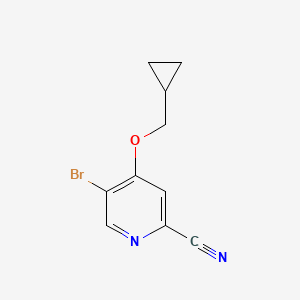
![4,5-Dihydro-6-oxa-3-thia-1-aza-benzo[e]azulene-2-carboxylic acid](/img/structure/B8396905.png)
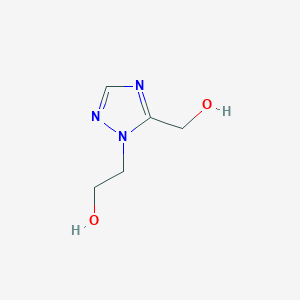
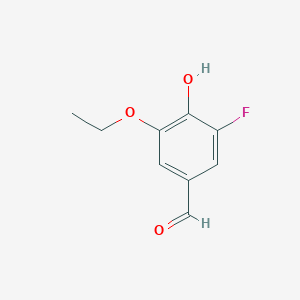
![6-(4-Methyl-pyridin-3-yl)-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one](/img/structure/B8396936.png)
